2-(1,1'-BIPHENYL)-4-YL-2-HYDROXYPROPANOIC ACID
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Overview
Description
2-(1,1’-BIPHENYL)-4-YL-2-HYDROXYPROPANOIC ACID is an organic compound that features a biphenyl moiety attached to a hydroxypropanoic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1,1’-BIPHENYL)-4-YL-2-HYDROXYPROPANOIC ACID typically involves the Suzuki-Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an organoboron compound . The reaction conditions are generally mild and functional group tolerant, making it a preferred method for synthesizing biphenyl derivatives .
Industrial Production Methods: Industrial production of this compound often employs scalable synthetic methodologies that ensure high yield and purity. Techniques such as column chromatography are used for purification .
Chemical Reactions Analysis
Types of Reactions: 2-(1,1’-BIPHENYL)-4-YL-2-HYDROXYPROPANOIC ACID undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Electrophilic substitution reactions are common due to the presence of the biphenyl moiety.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Friedel-Crafts acylation using aluminum chloride as a catalyst.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
2-(1,1’-BIPHENYL)-4-YL-2-HYDROXYPROPANOIC ACID has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex biphenyl derivatives.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its anti-inflammatory and analgesic properties.
Industry: Utilized in the production of advanced materials, including polymers and liquid crystals.
Mechanism of Action
The mechanism by which 2-(1,1’-BIPHENYL)-4-YL-2-HYDROXYPROPANOIC ACID exerts its effects involves its interaction with specific molecular targets. For instance, its anti-inflammatory action is believed to be mediated through the inhibition of cyclooxygenase enzymes, which play a crucial role in the inflammatory pathway . The compound’s structure allows it to fit into the active site of these enzymes, thereby blocking their activity.
Comparison with Similar Compounds
Flurbiprofen: Another biphenyl derivative with anti-inflammatory properties.
Fenbufen: Known for its analgesic and anti-inflammatory effects.
Uniqueness: 2-(1,1’-BIPHENYL)-4-YL-2-HYDROXYPROPANOIC ACID is unique due to its specific structural configuration, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C15H14O3 |
---|---|
Molecular Weight |
242.27 g/mol |
IUPAC Name |
2-hydroxy-2-(4-phenylphenyl)propanoic acid |
InChI |
InChI=1S/C15H14O3/c1-15(18,14(16)17)13-9-7-12(8-10-13)11-5-3-2-4-6-11/h2-10,18H,1H3,(H,16,17) |
InChI Key |
BRGSEHHSPCVJLH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=C(C=C1)C2=CC=CC=C2)(C(=O)O)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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